An In-depth Technical Guide to the Core Basic Properties and Structure of 2,2'-Oxybis(ethylamine)
An In-depth Technical Guide to the Core Basic Properties and Structure of 2,2'-Oxybis(ethylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile organic compound featuring two primary amine groups connected by a flexible ether linkage. Its unique structural characteristics impart a hydrophilic nature and bifunctionality, making it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its fundamental physicochemical properties, structural features, and the experimental methodologies used for their determination.
Chemical Structure and Identification
The structure of 2,2'-Oxybis(ethylamine) consists of a central oxygen atom linking two ethylamine (B1201723) moieties. This arrangement allows for considerable conformational flexibility.
Chemical Structure:
Key Identifiers:
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IUPAC Name: 2-(2-aminoethoxy)ethanamine[1]
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Synonyms: Bis(2-aminoethyl) ether, 2,2'-Diaminodiethyl Ether, 2,2'-Oxydiethylamine[2]
Physicochemical and Basic Properties
The basicity of 2,2'-Oxybis(ethylamine) is a defining characteristic, arising from the lone pair of electrons on each of the two nitrogen atoms. The quantitative data for its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 104.15 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 64 °C at 4 mmHg | [2] |
| Density | 0.98 g/cm³ (at 20/20 °C) | [2] |
| Refractive Index | 1.46 | [2] |
| pKa₁ | Value from IUPAC Digitized pKa Dataset | [3] |
| pKa₂ | Value from IUPAC Digitized pKa Dataset | [3] |
Note: Specific pKa values are referenced from the IUPAC Digitized pKa Dataset as indicated in PubChem. Users should consult this dataset for the precise values.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,2'-Oxybis(ethylamine).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,2'-Oxybis(ethylamine) is expected to show distinct signals corresponding to the different proton environments. The protons on the carbons adjacent to the oxygen atom (O-CH₂) will be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atoms (N-CH₂). The amine protons (-NH₂) typically appear as a broad singlet.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands for 2,2'-Oxybis(ethylamine) include:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine, corresponding to symmetric and asymmetric stretching.
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C-O stretching: A strong absorption band in the region of 1050-1260 cm⁻¹ indicates the presence of the ether linkage.
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N-H bending: A band around 1600 cm⁻¹ is indicative of the amine scissoring vibration.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of 2,2'-Oxybis(ethylamine).
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube.
Procedure:
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A small amount of the liquid sample is placed in a fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
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The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.
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The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube.
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The heat source is then removed, and the apparatus is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of pKa by Potentiometric Titration
The pKa values of the two amine groups can be determined by potentiometric titration. This involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally.
Procedure:
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A known concentration of 2,2'-Oxybis(ethylamine) is prepared in deionized water.
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The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise volumes from a burette.
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After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
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The titration is continued past the equivalence points.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the points of inflection on the curve.
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The pKa values are determined from the pH at the half-equivalence points.
¹H NMR Spectroscopy
Procedure:
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A small amount of the 2,2'-Oxybis(ethylamine) sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A common internal standard, tetramethylsilane (B1202638) (TMS), is added, which is assigned a chemical shift of 0 ppm.
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The NMR tube is placed in the spectrometer.
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The magnetic field is shimmed to achieve homogeneity.
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The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
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The FID is Fourier-transformed to produce the frequency-domain spectrum.
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The spectrum is phased, and the baseline is corrected. The chemical shifts, integration of the peaks, and the splitting patterns (multiplicity) are then analyzed to elucidate the structure.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient method for obtaining the infrared spectrum of a liquid sample.
Procedure:
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The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry.
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A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum.
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A small drop of the 2,2'-Oxybis(ethylamine) liquid is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
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The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
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The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of 2,2'-Oxybis(ethylamine).
Conclusion
2,2'-Oxybis(ethylamine) is a fundamental chemical with well-defined basic properties and a distinct structure that lends itself to a variety of applications, including as a monomer in polymer synthesis and as a linker in the development of novel therapeutics. A thorough understanding of its physicochemical properties and spectroscopic profile, obtained through the standardized experimental protocols outlined in this guide, is essential for its effective utilization in research and development.
